N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 10553-17-0
VCID: VC8365674
InChI: InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31 g/mol

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

CAS No.: 10553-17-0

Cat. No.: VC8365674

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide - 10553-17-0

Specification

CAS No. 10553-17-0
Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C13H12N2O5S/c1-20-12-6-2-10(3-7-12)14-21(18,19)13-8-4-11(5-9-13)15(16)17/h2-9,14H,1H3
Standard InChI Key PGNXXIOBJLPXFL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is classified under the sulfonamide class of compounds, which are known for their antibacterial properties. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Synthesis of N-(4-Methoxyphenyl)-4-Nitrobenzenesulfonamide

The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride. This method provides a high yield of the desired product, often exceeding 90% after recrystallization.

Synthesis Steps:

  • Starting Materials: 4-methoxybenzylamine and 4-nitrobenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions.

  • Product Isolation: The product is isolated and purified through recrystallization.

Mechanism of Action and Biological Activity

Sulfonamides, including N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Research Findings and Applications

N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is a subject of interest for pharmaceutical research due to its potential antibacterial properties. Compounds with similar structures have shown varying degrees of inhibition against different bacterial strains, indicating potential therapeutic applications.

Research Highlights:

  • Antibacterial Activity: Potential for treating bacterial infections.

  • Pharmaceutical Research: Ongoing studies to explore its therapeutic potential.

  • Chemical Modifications: Various chemical reactions can modify its properties or synthesize analogs for further biological evaluation.

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